(2S)-2-(2-Methylphenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBWGRFQSLGEN-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for 2s 2 2 Methylphenyl Propan 1 Amine
Asymmetric Catalytic Approaches to (2S)-2-(2-Methylphenyl)propan-1-amine
Asymmetric catalysis represents one of the most direct and atom-economical methods for producing chiral compounds. dicp.ac.cn These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral starting material.
Chiral Ligand-Controlled Asymmetric Hydrogenation of Imines and Enamines (e.g., Ir- and Ru-based systems)
The asymmetric hydrogenation of prochiral imines is a highly efficient and direct route to valuable α-chiral amines. nih.gov This method has been successfully industrialized, for instance, in the large-scale production of the herbicide (S)-metolachlor. nih.gov Transition metal complexes, particularly those based on iridium (Ir) and ruthenium (Ru), featuring chiral phosphorus-containing ligands, have been paramount in this field. acs.orgscholaris.ca
The general mechanism involves the coordination of the imine substrate to the chiral metal complex. The pre-existing chirality in the ligand environment dictates the facial selectivity of hydride delivery from the metal center to the imine carbon, establishing the new stereocenter with high fidelity.
Key Research Findings:
Iridium-Based Systems: Iridium catalysts, often paired with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of various imines. chinesechemsoc.org For challenging dialkyl imines, where distinguishing between two similar alkyl groups is difficult, specialized chiral iridium catalysts with spiro phosphine–amine–phosphine ligands have been developed to create a precisely tuned chiral pocket, achieving high yields and enantioselectivities. chinesechemsoc.org In some cases, the combination of an iridium complex with a chiral counteranion, such as a chiral phosphate, can enable highly enantioselective hydrogenation of acyclic imines, affording up to 99% enantiomeric excess (ee). liv.ac.uk
Ruthenium-Based Systems: Ruthenium catalysts, famously exemplified by Noyori's Ru-BINAP systems, are also powerful tools for asymmetric hydrogenation. nih.gov These catalysts have been widely applied in the synthesis of natural products through the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of imines and enamines. researchgate.net
| Catalyst System | Substrate Type | Ligand Example | Additive | Enantiomeric Excess (ee) | Reference |
| Iridium (Ir) | Acyclic N-Aryl Imines | Spiro Phosphine-Amine | - | High | chinesechemsoc.org |
| Iridium (Ir) | Acyclic Imines | Diamine | Chiral Phosphate Anion | Up to 99% | liv.ac.uk |
| Ruthenium (Ru) | Imines / Enamines | BINAP | - | High | researchgate.net |
| Iron (Fe) | N-(diphenylphosphinoyl) Imines | Diphosphine | - | Very High | nih.gov |
Organocatalytic Asymmetric Reductions Leading to this compound Precursors
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.netrsc.org For the synthesis of chiral amines, a common strategy is the asymmetric reductive amination of a ketone precursor, such as 2-(2-methylphenyl)propanone. This typically involves a chiral Brønsted acid catalyst, like a chiral phosphoric acid, which activates the in situ-formed imine towards reduction by a hydride donor, such as a Hantzsch ester or a borane. researchgate.netacs.org
The chiral catalyst protonates the imine, forming a chiral ion pair with its conjugate base. This chiral environment shields one face of the iminium ion, directing the hydride attack to the opposite face and thereby controlling the stereochemical outcome of the reduction. liv.ac.uk
Key Research Findings:
Chiral Phosphoric Acids: Axially chiral phosphoric acids are predominant catalysts in this field. They have been successfully used with Hantzsch esters, silanes, or boranes as reducing agents to produce a wide array of chiral amines with good to excellent yields and enantioselectivities. researchgate.net
SPINOL-Derived Borophosphates: A notable development is the use of chiral SPINOL-derived borophosphates as catalysts for the asymmetric reductive amination of ketones with pinacolborane. acs.org This method has proven effective for a series of chiral amine derivatives, achieving up to 97% yield and 98% ee under mild conditions. acs.org
Chemoenzymatic Synthesis of this compound via Biocatalysis (e.g., Transaminases)
Biocatalysis offers an environmentally benign and highly selective approach to chiral amine synthesis. nih.gov Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a carbonyl acceptor (a ketone). worktribe.com
For the synthesis of this compound, the corresponding prochiral ketone, 2-(2-methylphenyl)propanone, is exposed to a transaminase enzyme. The choice between an (R)-selective or (S)-selective transaminase determines which enantiomer of the amine is produced. The high stereoselectivity of these enzymes often results in products with excellent enantiomeric purity (>99% ee). nih.govgoogle.com
Key Research Findings:
Enzyme Screening and Optimization: Successful application of transaminases often begins with screening a library of enzymes to identify one with high activity and selectivity for the target substrate. worktribe.com Researchers have developed robust transaminases for the synthesis of various disubstituted 1-phenylpropan-2-amine derivatives from their prochiral ketone precursors. nih.gov
Equilibrium Shift: A key challenge in transaminase reactions is that the equilibrium can be unfavorable. To drive the reaction towards the product amine, strategies such as using a large excess of the amine donor, removing the ketone byproduct, or coupling the reaction with a dehydrogenase to regenerate the amine donor are employed.
Immobilization: To improve stability and reusability, transaminases can be immobilized on solid supports, which also facilitates their use in continuous flow processes. worktribe.com
| Enzyme Type | Amine Donor | Key Feature | Product ee | Reference |
| (R)-Transaminase | Isopropylamine | Asymmetric synthesis from ketone | >99% | nih.gov |
| (S)-Transaminase | Alanine | Kinetic resolution of racemic amine | >95% | nih.gov |
| Engineered Transaminase | Isopropylamine | Enhanced activity for bulky substrates | High | google.com |
Classical Diastereoselective Synthesis of this compound
Before the widespread adoption of asymmetric catalysis, diastereoselective methods were the primary means of accessing enantiomerically pure compounds. These strategies involve the use of a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. osi.lv
Use of Chiral Auxiliaries in the Formation of the Propan-1-amine Scaffold
Chiral auxiliaries are powerful tools for inducing stereoselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov A common approach involves attaching a chiral auxiliary, such as a derivative of an amino alcohol or a sulfinamide, to a precursor molecule. osi.lvresearchgate.net The steric and electronic properties of the auxiliary then control the facial selectivity of reactions at a nearby prochiral center.
For instance, Ellman's tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the synthesis of chiral amines. osi.lv The sulfinamide is condensed with a ketone to form an N-sulfinyl imine. The sulfinyl group effectively directs the addition of nucleophiles to the imine, and after the key bond-forming step, it can be readily cleaved under acidic conditions to reveal the free chiral amine.
Diastereoselective Addition Reactions to Imines or Carbonyl Compounds
This strategy relies on the addition of a nucleophile to a C=N or C=O double bond that is part of a chiral molecule. The pre-existing stereocenters in the molecule direct the incoming nucleophile to one of the two faces of the double bond, resulting in the preferential formation of one diastereomer. acs.orgsci-hub.se
In the context of synthesizing the target amine, a chiral imine could be formed from a chiral amine auxiliary and 2-(2-methylphenyl)propanal. Subsequent reduction of the imine C=N bond would be directed by the chiral auxiliary. Alternatively, a nucleophilic addition of an organometallic reagent to a chiral imine derived from a simpler aldehyde can be used to construct the carbon skeleton in a diastereoselective manner. acs.org The stereochemical outcome is often predictable based on established models like the Felkin-Anh model, which considers steric interactions in the transition state. sci-hub.se
Multi-Step Synthesis of this compound and Related Isomers
Multi-step synthesis provides the flexibility to construct the carbon skeleton and introduce the chiral amine group in a controlled manner. The following sections detail established name reactions and functional group transformations as they apply to the synthesis of the target molecule.
The reduction of nitriles and nitroalkenes represents a direct and widely used method for the preparation of primary amines.
A plausible synthetic route to 2-(2-Methylphenyl)propan-1-amine (B1656415) via a nitroalkene intermediate begins with the Henry condensation (or nitroaldol reaction) of 2-methylbenzaldehyde (B42018) with nitroethane. This reaction, typically base-catalyzed, would yield 1-(2-methylphenyl)-2-nitropropene. The subsequent reduction of this nitroalkene is a key step. Catalytic hydrogenation is a common and effective method for this transformation. Using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, the nitro group is reduced directly to the primary amine, and the alkene double bond is saturated simultaneously to afford the target 2-(2-methylphenyl)propan-1-amine. chemicalbook.com Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also effect the reduction of the nitro group to the amine. nrochemistry.com
Another prominent pathway involves the reduction of a nitrile precursor, namely 2-(2-methylphenyl)propanenitrile. This nitrile can be synthesized from the corresponding 2-(2-methylphenyl)propanoic acid or its derivatives. The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄) in an ethereal solvent, are highly effective for this conversion. nih.gov An alternative, often preferred for industrial applications due to milder conditions and improved safety, is catalytic hydrogenation. nrochemistry.com This method employs catalysts like Raney nickel, palladium, or platinum under hydrogen pressure to cleanly reduce the nitrile to the primary amine. wikipedia.org
Table 1: Proposed Synthesis via Nitroalkene Reduction
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | 2-Methylbenzaldehyde | Nitroethane, Base (e.g., n-butylamine) | 1-(2-Methylphenyl)-2-nitropropene |
| 2 | 1-(2-Methylphenyl)-2-nitropropene | H₂, Pd/C catalyst or LiAlH₄ | 2-(2-Methylphenyl)propan-1-amine |
The Ritter reaction involves the addition of a nitrile to a carbocation intermediate, which is typically generated from an alcohol or alkene under strongly acidic conditions. wikipedia.orggoogle.com The initial product is an N-substituted amide, which can be subsequently hydrolyzed to yield a primary amine.
For the synthesis of the specific isomer 2-(2-methylphenyl)propan-1-amine, the Ritter reaction is not a straightforward approach. The reaction mechanism involves the formation of the most stable carbocation from the alkene or alcohol precursor. A logical precursor, such as 2-(2-methylphenyl)propene, would generate a tertiary benzylic carbocation upon protonation. The subsequent attack by a nitrile (e.g., acetonitrile) would occur at this tertiary carbon, leading to the formation of an isomeric amine, 1-(2-methylphenyl)-1-methylethanamine, after hydrolysis, rather than the desired target compound. Therefore, the inherent regioselectivity of the Ritter reaction makes it generally unsuitable for preparing the 2-(2-methylphenyl)propan-1-amine scaffold.
The Curtius rearrangement is a versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally rearranges to an isocyanate, with subsequent hydrolysis yielding the amine and carbon dioxide. masterorganicchemistry.comorganic-chemistry.org A key advantage of this rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry. wikipedia.org
To synthesize this compound using this method, the required starting material is the homologous carboxylic acid, (3S)-3-(2-methylphenyl)butanoic acid. This precursor can be prepared from the readily available 2-(2-methylphenyl)propanoic acid via a one-carbon chain extension, a process known as the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.org In this sequence, 2-(2-methylphenyl)propanoic acid is first converted to its acid chloride. orgsyn.org Reaction with diazomethane (B1218177) yields an α-diazoketone, which, in the presence of a silver catalyst, undergoes a Wolff rearrangement to form a ketene (B1206846). The ketene is then trapped with water to produce the desired 3-(2-methylphenyl)butanoic acid. nrochemistry.com
Once the homologated acid is obtained, the Curtius rearrangement can be initiated. The carboxylic acid is converted into an acyl azide, often by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. nrochemistry.com Gentle heating of the acyl azide in an inert solvent induces the rearrangement to the corresponding isocyanate. This intermediate is then hydrolyzed, typically with aqueous acid, to furnish the final product, this compound. nih.gov
Table 2: Proposed Synthesis via Arndt-Eistert Homologation and Curtius Rearrangement
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | (2S)-2-(2-Methylphenyl)propanoic acid | 1. SOCl₂2. CH₂N₂ | (3S)-3-(2-Methylphenyl)-1-diazo-2-butanone |
| 2 | (3S)-3-(2-Methylphenyl)-1-diazo-2-butanone | Ag₂O, H₂O (Wolff Rearrangement) | (3S)-3-(2-Methylphenyl)butanoic acid |
| 3 | (3S)-3-(2-Methylphenyl)butanoic acid | 1. DPPA or (SOCl₂ then NaN₃)2. Heat (Δ) | 1-(Isocyanatomethyl)-2-methylbenzene |
| 4 | 1-(Isocyanatomethyl)-2-methylbenzene | H₃O⁺ (Hydrolysis) | This compound |
Scalable Synthetic Routes and Process Development for this compound Production
The route involving the reduction of a nitrile precursor is often highly amenable to scale-up. Catalytic hydrogenation, in particular, is a mature technology in the chemical industry. nrochemistry.com The use of hydrogen gas with a recoverable and reusable heterogeneous catalyst (like Raney Nickel or Palladium on Carbon) in a suitable solvent system can be an efficient and cost-effective process. The primary challenges in process development would be optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize selectivity towards the primary amine and minimize the formation of secondary and tertiary amine byproducts.
In contrast, routes involving rearrangement reactions often present greater challenges for large-scale production. The proposed pathway using the Arndt-Eistert reaction followed by a Curtius rearrangement involves hazardous and toxic reagents, namely diazomethane and azides. Diazomethane is explosive and carcinogenic, requiring specialized equipment and handling procedures. wikipedia.org Similarly, acyl azides are potentially explosive intermediates. While modern one-pot procedures for the Curtius rearrangement using reagents like DPPA have improved safety, they add to the cost of the synthesis. nih.gov Significant investment in process safety and engineering controls would be necessary to implement such a route on an industrial scale, potentially making it less economically viable than a more direct catalytic hydrogenation approach.
Resolution Techniques for Racemic 2 2 Methylphenyl Propan 1 Amine
Chromatographic Enantioseparation Methods for (2S)-2-(2-Methylphenyl)propan-1-amine
The separation of enantiomers is a critical step in the synthesis and analysis of chiral compounds. For 2-(2-Methylphenyl)propan-1-amine (B1656415), chromatographic techniques are the most powerful and widely used methods for enantiomeric resolution. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for the separation of chiral amines and their derivatives. These techniques utilize chiral stationary phases (CSPs) or chiral derivatizing agents to achieve separation.
While specific chromatographic data for the enantioseparation of 2-(2-Methylphenyl)propan-1-amine is not extensively documented in publicly available literature, effective methods can be inferred from the successful separation of structurally analogous compounds, such as other 2-arylpropan-1-amines and phenylethylamine derivatives. The principles and conditions used for these related compounds are expected to be directly applicable.
High-performance liquid chromatography is a versatile technique for chiral separations, offering a wide variety of chiral stationary phases and mobile phase conditions. mdpi.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most successful for resolving a broad range of chiral compounds, including amines. mdpi.comnih.gov
For amphetamine and its analogues, which are structurally similar to 2-(2-Methylphenyl)propan-1-amine, polysaccharide-based columns have demonstrated excellent enantioselectivity. For instance, a cellulose tris(3-chloro-4-methylphenylcarbamate) based column (commercially available as Lux Cellulose-2) has been used to resolve various β-adrenergic blockers, which are also chiral amines. nih.gov The separations are typically performed in normal-phase or polar organic modes. The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol. nih.gov A small amount of a basic additive, like diethylamine (B46881) (DEA), is frequently incorporated to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov
Another class of effective CSPs for chiral amines are the macrocyclic glycopeptides, such as the teicoplanin-based CHIROBIOTIC V2. These have been successfully used for the chiral separation of amphetamine and methamphetamine in the polar ionic mode, which is highly compatible with mass spectrometric detection.
The following table summarizes typical HPLC conditions used for the enantioseparation of compounds structurally related to 2-(2-Methylphenyl)propan-1-amine.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Amphetamine Derivatives | Lux® AMP (Amylose-based) | Isocratic conditions, mobile phase composition varied | Not Specified | researchgate.net |
| Amphetamine/Methamphetamine | Astec® CHIROBIOTIC® V2 (Macrocyclic Glycopeptide) | Polar Ionic Mode (e.g., Acetonitrile/Methanol/Water with ionic additives) | MS | |
| β-Adrenergic Blockers | Lux-Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | n-hexane:ethanol:diethylamine (e.g., 60:40:0.1 or 75:25:0.1 v/v) | UV (230 nm) | nih.gov |
| Phenethylamines | Phenyl column coated with methylated β-cyclodextrin | 0.1% (v/v) phosphoric acid solution | Not Specified | nih.gov |
Gas chromatography is another powerful technique for chiral separations, particularly for volatile amines. The enantiomers of chiral amines can be resolved either by direct separation on a chiral stationary phase after achiral derivatization, or by indirect separation on an achiral column after derivatization with a chiral reagent. researchgate.net
For the direct approach, the amine is typically derivatized to increase its volatility and improve its chromatographic properties. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-acetyl donors. The resulting derivatives are then separated on a GC column with a chiral stationary phase. Cyclodextrin-based CSPs, such as those found in Astec® CHIRALDEX™ columns, are widely used for this purpose. sigmaaldrich.comwiley.com For instance, the N-acetyl derivatives of 1-phenylethylamine (B125046) have been successfully resolved on an Astec® CHIRALDEX™ B-PM column. sigmaaldrich.com
The indirect method involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.gov A common CDA for primary amines is S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC). nih.govsigmaaldrich.com This approach has been successfully applied to the analysis of various phenethylamine (B48288) drugs. nih.gov
Below is a table summarizing typical GC conditions for the enantioseparation of related chiral amines.
| Compound/Derivative | Column Type | Stationary Phase | Oven Temperature | Reference |
|---|---|---|---|---|
| 1-Phenylethylamine (N-Acetyl derivative) | Chiral Capillary GC | Astec® CHIRALDEX™ B-PM | 130 °C | sigmaaldrich.com |
| Phenethylamine drugs (S-(-)-N-(fluoroacyl)-prolyl derivatives) | Achiral Capillary GC | Not specified (standard achiral phase) | Temperature programmed | nih.gov |
| 1-Phenylalkylamines | Chiral Capillary GC | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Isothermal (90-190 °C) | wiley.com |
| Aromatic amines (Trifluoroacetic anhydride derivatives) | Chiral Capillary GC | Diproline chiral selector on a polysiloxane copolymer | Varied | nih.gov |
Based on these established methods for structurally similar compounds, it is highly probable that the enantiomers of 2-(2-Methylphenyl)propan-1-amine can be effectively resolved using either HPLC with a polysaccharide-based or macrocyclic glycopeptide-based CSP, or by GC following appropriate derivatization on a cyclodextrin-based or other suitable chiral column.
Chemical Reactivity and Derivatization Pathways of 2s 2 2 Methylphenyl Propan 1 Amine
Reactions at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation, Alkylation, and Sulfonylation of the Amine Nitrogen
The primary amine of (2S)-2-(2-Methylphenyl)propan-1-amine can be readily acylated, alkylated, and sulfonylated to form the corresponding amides, secondary or tertiary amines, and sulfonamides.
Acylation: In a typical acylation reaction, the amine reacts with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield N-[2-(2-methylphenyl)propyl]acetamide. These N-acylation reactions are fundamental in organic synthesis for the protection of amino groups and for the synthesis of biologically active amides. chemicalbook.comsemanticscholar.org
Alkylation: The nitrogen atom can also attack alkyl halides in a nucleophilic substitution reaction, leading to the formation of N-alkylated products. However, the direct alkylation of primary amines with alkyl halides can be difficult to control and often results in a mixture of mono- and poly-alkylated products. researchgate.net This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. More controlled mono-alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. For example, reaction with benzaldehyde (B42025) and a reducing agent would yield N-benzyl-(2S)-2-(2-methylphenyl)propan-1-amine. google.com
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, affords the corresponding N-sulfonamide. sigmaaldrich.com This reaction is often used to protect the amine group or to introduce the sulfonamide functional group, which is a common motif in medicinal chemistry.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-Acyl derivative (Amide) |
| Alkylation | Benzyl bromide | N-Alkyl derivative (Secondary Amine) |
| Sulfonylation | p-Toluenesulfonyl chloride | N-Sulfonyl derivative (Sulfonamide) |
Formation of Imines, Enamines, and Related Nitrogen-Containing Intermediates
Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govnih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov The reaction is typically catalyzed by acid and is reversible. nih.gov
The formation of the C=N double bond of the imine is a key transformation in organic synthesis, providing a versatile intermediate for various subsequent reactions. For example, imines can be reduced to secondary amines, as seen in reductive amination, or they can be attacked by nucleophiles at the imine carbon.
While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. Since this compound is a primary amine, it will exclusively form imines upon reaction with carbonyl compounds.
Condensation Reactions with Carbonyl Compounds
The reaction of this compound with a variety of carbonyl compounds leads to the formation of a wide array of Schiff bases. The specific structure of the resulting imine depends on the aldehyde or ketone used. These condensation reactions are generally straightforward and can often be performed under mild conditions. nih.gov
For example, the reaction with benzaldehyde would produce N-benzylidene-2-(2-methylphenyl)propan-1-amine. The formation of these imines is often driven to completion by the removal of water from the reaction mixture. google.com
Modifications of the Aryl and Alkyl Moieties
Beyond the reactivity of the amine group, the 2-methylphenyl ring and the propan-1-amine chain can also be functionalized, although these reactions are generally less common than those involving the amine.
Electrophilic Aromatic Substitution Reactions on the 2-Methylphenyl Group
The 2-methylphenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. researchgate.net The alkylamine substituent is an activating group and an ortho-, para-director. However, the high reactivity of the amino group can lead to side reactions and over-substitution. mdpi.com To achieve selective substitution, it is often necessary to protect the amine functionality, for example, by converting it to an amide. The N-acetyl group is a common protecting group that moderates the activating effect of the amine and directs substitution to the para position due to steric hindrance at the ortho positions.
Bromination: Direct bromination of the unprotected amine could lead to multiple substitutions on the aromatic ring. By first acetylating the amine to form N-[2-(2-methylphenyl)propyl]acetamide, a more controlled monobromination can be achieved. The bulky N-acetylpropyl group would likely direct the incoming electrophile to the less sterically hindered positions on the aromatic ring.
Nitration: Similarly, nitration of the unprotected amine with a mixture of nitric acid and sulfuric acid would likely result in oxidation and other side reactions. Protection of the amine as an acetamide (B32628) is a common strategy to allow for the successful nitration of the aromatic ring. chemicalbook.com The nitro group would then be introduced, with its position influenced by the directing effects of the N-acetylpropyl and methyl groups.
| Reaction | Reagent | Protecting Group | Expected Product |
| Bromination | Br2, FeBr3 | N-Acetyl | Bromo-substituted N-acetyl derivative |
| Nitration | HNO3, H2SO4 | N-Acetyl | Nitro-substituted N-acetyl derivative |
Functionalization of the Propan-1-amine Alkyl Chain
Direct functionalization of the propan-1-amine alkyl chain is challenging due to the lack of inherent reactivity of the C-H bonds. However, specific positions can be targeted under certain conditions. The benzylic C-H bonds of the methyl group on the aromatic ring and the methylene (B1212753) group adjacent to the ring are potential sites for radical-mediated reactions, such as benzylic bromination with N-bromosuccinimide (NBS) under UV irradiation. However, such reactions may lack selectivity.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. Primary amines are crucial building blocks in many MCRs, serving as the nitrogen source for the formation of various heterocyclic scaffolds. As a chiral primary amine, this compound is a valuable synthon that can participate in these reactions to produce complex, enantioenriched molecules. Its steric bulk and inherent chirality can influence the stereochemical outcome of the reactions in which it participates.
Three-Component Reactions for the Synthesis of Complex Heterocycles
While specific examples utilizing this compound in the synthesis of complex heterocycles via three-component reactions are not extensively documented in readily available literature, its reactivity as a primary amine allows for its theoretical inclusion in several classic MCRs. The chiral nature of this amine makes it a particularly interesting substrate for asymmetric synthesis, where it could serve to introduce chirality into the final product.
Biginelli Reaction: The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.org While urea is the traditional nitrogen-containing component, primary amines can be used in variations of this reaction. In principle, this compound could be incorporated into modified Biginelli-type syntheses, although this is not the standard application for primary amines in this specific reaction. More commonly, chiral primary amines are employed as organocatalysts to induce enantioselectivity in the traditional Biginelli reaction. nih.govnih.gov
Hantzsch Dihydropyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines. wikipedia.orgorganic-chemistry.org Primary amines can be used in place of ammonia, leading to N-substituted dihydropyridines. youtube.com The participation of this compound would lead to the formation of a chiral, N-substituted 1,4-dihydropyridine. The general mechanism involves the initial formation of an enamine from the amine and one equivalent of the β-ketoester, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final product. organic-chemistry.org
Ugi Reaction: The Ugi four-component reaction is one of the most versatile MCRs, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govyoutube.com The primary amine is a fundamental component, and the use of a chiral amine like this compound is a common strategy to induce diastereoselectivity in the product. researchgate.netmdpi.comresearchgate.net The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide to the iminium ion and a subsequent attack of the carboxylate. An irreversible Mumm rearrangement then yields the stable α-acylamino amide product. nih.gov
The following table illustrates the potential reactants for a Ugi reaction involving this compound.
| Component | Example Reactant 1 | Example Reactant 2 | Example Reactant 3 |
| Amine | This compound | This compound | This compound |
| Aldehyde | Benzaldehyde | Isobutyraldehyde | Formaldehyde |
| Carboxylic Acid | Acetic Acid | Benzoic Acid | Propionic Acid |
| Isocyanide | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide |
Synthesis of Thiourea and Thiosemicarbazone Derivatives
The primary amine functionality of this compound makes it a straightforward precursor for the synthesis of thiourea and thiosemicarbazone derivatives. These classes of compounds are of significant interest in medicinal chemistry and as ligands in coordination chemistry.
Thiourea Derivatives: Chiral thioureas are valuable as organocatalysts in asymmetric synthesis and as intermediates for pharmacologically active compounds. mdpi.comacs.org The most direct method for synthesizing N-substituted thioureas is the reaction of a primary amine with an isothiocyanate. mdpi.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, followed by a proton transfer to yield the thiourea. This reaction is typically high-yielding and proceeds under mild conditions.
A general reaction scheme is as follows: R-NCS + this compound → R-NH-C(S)-NH-CH₂-CH(CH₃)(C₆H₄-2-CH₃)
Alternative methods include reacting the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with another amine, or using thiophosgene (B130339) to first generate an isothiocyanate in situ. mdpi.com
The table below shows potential thiourea derivatives synthesized from this compound and various isothiocyanates.
| Isothiocyanate Reactant | Resulting Thiourea Product Name |
| Phenyl isothiocyanate | 1-((S)-2-(2-Methylphenyl)propyl)-3-phenylthiourea |
| Ethyl isothiocyanate | 1-Ethyl-3-((S)-2-(2-Methylphenyl)propyl)thiourea |
| Benzoyl isothiocyanate | 1-Benzoyl-3-((S)-2-(2-Methylphenyl)propyl)thiourea |
| Allyl isothiocyanate | 1-Allyl-3-((S)-2-(2-Methylphenyl)propyl)thiourea |
Thiosemicarbazone Derivatives: Thiosemicarbazones are formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or a ketone. Therefore, to synthesize a thiosemicarbazone derivative of this compound, the amine must first be converted into the corresponding thiosemicarbazide.
This conversion can be achieved in a two-step process. First, the primary amine is reacted with a thiocarbonyl transfer reagent like thiophosgene or carbon disulfide to generate an isothiocyanate intermediate. nih.gov This intermediate is then reacted with hydrazine (B178648) (N₂H₄) to form the N-substituted thiosemicarbazide. researchgate.net
The resulting chiral thiosemicarbazide, 4-((S)-2-(2-methylphenyl)propyl)thiosemicarbazide, can then be condensed with a wide variety of aldehydes and ketones to produce a library of chiral thiosemicarbazones. louisville.edunih.gov This condensation reaction is typically acid-catalyzed and involves the formation of a C=N bond between the unsubstituted nitrogen of the thiosemicarbazide and the carbonyl carbon.
The table below illustrates potential thiosemicarbazone derivatives that could be synthesized from the thiosemicarbazide of this compound.
| Aldehyde/Ketone Reactant | Resulting Thiosemicarbazone Product Name |
| Acetone | 2-(Propan-2-ylidene)-N-((S)-2-(2-methylphenyl)propyl)hydrazine-1-carbothioamide |
| Benzaldehyde | 2-Benzylidene-N-((S)-2-(2-methylphenyl)propyl)hydrazine-1-carbothioamide |
| 2-Pyridinecarboxaldehyde | N-((S)-2-(2-Methylphenyl)propyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide |
| Cyclohexanone | 2-Cyclohexylidene-N-((S)-2-(2-methylphenyl)propyl)hydrazine-1-carbothioamide |
Applications of 2s 2 2 Methylphenyl Propan 1 Amine in Asymmetric Synthesis and Catalysis
Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The primary amine group of (2S)-2-(2-Methylphenyl)propan-1-amine is a key feature that allows for its derivatization into various chiral ligands for transition metal catalysis. These ligands create a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates.
The most common strategy for converting primary amines into chiral ligands is through condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. ajrconline.orgresearchgate.netrecentscientific.comrasayanjournal.co.innih.gov This reaction is a straightforward and efficient method for creating ligands with diverse steric and electronic properties.
For instance, this compound can react with aldehydes or ketones, such as salicylaldehyde (B1680747) or its derivatives, to form bidentate or multidentate Schiff base ligands. ajrconline.orgresearchgate.net The general synthesis involves the condensation of the amine with a carbonyl compound, often under acid or base catalysis or with heating, to form the characteristic C=N (azomethine) bond of the imine. ajrconline.org The resulting ligand can then coordinate to a variety of transition metals (e.g., Ruthenium, Iridium, Palladium, Copper) through the imine nitrogen and other donor atoms present in the ligand structure, such as a hydroxyl group from a salicylaldehyde precursor. ajrconline.orgenamine.net The ortho-methyl group on the phenyl ring of the original amine provides specific steric bulk that helps to define the shape of the chiral pocket around the coordinated metal ion.
Transition metal complexes bearing chiral ligands are extensively used for the asymmetric hydrogenation of prochiral olefins and ketones to produce valuable chiral alcohols and alkanes. nih.govrsc.org Catalysts based on Ruthenium and Iridium are particularly effective in these transformations. nih.govmdpi.comrsc.orgrsc.orgnih.govresearchgate.netamanote.com Ligands derived from chiral amines play a crucial role in achieving high enantioselectivity.
While specific data for ligands derived solely from this compound are not prominently detailed in broad reviews, the principles of their application can be understood from related systems. An effective catalyst system typically involves an iridium or ruthenium precursor complexed with a chiral ligand, such as a P,N-ligand or a diamine derivative. nih.govmdpi.comresearchgate.net The catalyst activates molecular hydrogen and delivers it to one face of the double bond (C=C or C=O) preferentially, leading to one enantiomer of the product in excess. The structure of the chiral ligand, including the steric and electronic influence of substituents like the o-tolyl group, is critical for differentiating between the two faces of the substrate. For ketone hydrogenation, this process yields chiral secondary alcohols, which are important intermediates in pharmaceuticals. nih.govnih.gov
Table 1: Representative Results for Asymmetric Hydrogenation of Ketones with Chiral Ru and Ir Catalysts
Note: This table illustrates typical performance for catalyst classes relevant to ligands derived from chiral amines. Specific results for this compound derivatives are contingent on dedicated studies.
| Substrate (Ketone) | Catalyst Type | Chiral Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | [RuCl₂(p-cymene)]₂ | Cinchona-derived NNP | >99 | 98.8 |
| 2-Acetylfuran | [RuCl₂(p-cymene)]₂ | Cinchona-derived NNP | >99 | 99.3 |
| 1-Indanone | [Ir(COD)Cl]₂ | Tridentate PNN | >99 | >99 |
| 4-Chromanone | [Ir(COD)Cl]₂ | Tridentate PNN | >99 | 99 |
Chiral ligands are instrumental in developing asymmetric variants of powerful cross-coupling reactions. The Suzuki-Miyaura reaction, which forms C-C bonds between organoboron compounds and organic halides, can be rendered asymmetric by using a palladium catalyst bearing a chiral ligand. rsc.orgrsc.org The ligand's structure influences the reductive elimination step, which is often enantioselective, leading to the formation of atropisomeric biaryls or products with chiral centers. Ligands derived from chiral amines can be adapted for this purpose, although phosphine-based ligands are more common in this context. The steric profile of a ligand derived from this compound could, in principle, provide the necessary chiral environment to influence the stereochemical outcome of such couplings. nih.gov
Asymmetric hydroamination, the addition of an N-H bond across a C=C double bond, is another area where chiral catalysis is critical. This reaction directly forms chiral amines from olefins. The success of these reactions often depends on a catalyst's ability to control both regioselectivity and enantioselectivity. Chiral ligands create a structured environment that directs the approach of the amine and the olefin, favoring the formation of one enantiomer.
Function as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. This compound is well-suited for this role due to its accessible primary amine group, which can readily form covalent bonds (e.g., amides) with substrates.
When this compound is coupled to a prochiral molecule, such as a carboxylic acid to form an amide, it creates a chiral derivative. The existing stereocenter of the auxiliary, along with its steric bulk (the o-tolyl group), creates a diastereotopic environment. This means that the two faces of a prochiral center within the substrate (e.g., an enolate derived from the amide) are no longer equivalent. An incoming reagent will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. This principle is the foundation of auxiliary-controlled stereoselective synthesis. nih.gov
The use of chiral auxiliaries is a well-established strategy for asymmetric alkylation and aldol (B89426) reactions. nih.govnih.govresearchgate.net The methodology, famously developed with auxiliaries like pseudoephedrine and Evans oxazolidinones, can be applied to derivatives of this compound. wikipedia.orgnih.gov
In an asymmetric alkylation, an amide is formed between the chiral amine and a carboxylic acid. Deprotonation of the α-carbon of the carboxylic acid portion with a strong base (like LDA) generates a chiral enolate. The stereocenter on the auxiliary directs an incoming electrophile (e.g., an alkyl halide) to one of the enolate's diastereotopic faces. The steric hindrance provided by the o-tolyl group would be expected to play a significant role in blocking one face, leading to high diastereoselectivity. Subsequent cleavage of the amide bond removes the auxiliary and reveals the enantiomerically enriched α-alkylated carboxylic acid. nih.govresearchgate.net
Similarly, in an asymmetric aldol reaction, the chiral enolate formed from the amide derivative reacts with an aldehyde. nih.govnih.govresearchgate.netyoutube.comresearchgate.netresearchgate.net The rigid, chelated transition state of the reaction is influenced by the stereochemistry of the auxiliary, controlling the relative and absolute stereochemistry of the two new stereocenters formed in the β-hydroxy amide product. The effectiveness of the auxiliary depends on its ability to enforce a single, low-energy transition state, which is dictated by its conformational rigidity and steric profile.
Table 2: General Scheme for Auxiliary-Controlled Asymmetric Alkylation
This table outlines the general steps and expected outcomes for an asymmetric alkylation using a chiral amine auxiliary like this compound.
| Step | Description | Key Reagents | Expected Outcome |
|---|---|---|---|
| 1. Auxiliary Attachment | Formation of a chiral amide from the substrate and the chiral amine. | Carboxylic Acid, Coupling Agent | Chiral amide derivative |
| 2. Enolate Formation | Deprotonation at the α-carbon to form a diastereomerically-faced enolate. | LDA, THF | Chiral lithium enolate |
| 3. Diastereoselective Alkylation | Reaction of the enolate with an electrophile. | Alkyl Halide (R-X) | Alkylated amide as a single major diastereomer |
| 4. Auxiliary Cleavage | Hydrolysis of the amide bond to release the product and recover the auxiliary. | Acid or Base | Enantiomerically enriched α-alkylated acid |
Intermediacy in the Synthesis of Complex Organic Molecules
The utility of this compound as a chiral building block is well-recognized in multi-step synthetic sequences aiming for enantiomerically pure target molecules. Chiral amines are foundational components in the production of many high-value chemicals, including over 40% of commercial pharmaceuticals. nih.gov The development of efficient methods for the synthesis of such amines is a topic of fundamental interest in organic chemistry. nih.gov
Construction of Chiral Pharmaceutical and Agrochemical Scaffolds
Chirality is a paramount consideration in the design and development of modern drugs and agrochemicals, as the different enantiomers of a molecule often exhibit vastly different biological activities. researchgate.net The synthesis of single-enantiomer drugs has become increasingly important, and chiral amines like this compound are pivotal starting materials or intermediates in these processes. nih.gov
The incorporation of specific chiral fragments is essential for achieving the desired therapeutic or biological effect. While direct evidence detailing the use of this compound in publicly documented syntheses of agrochemical scaffolds is limited, the general importance of chiral amines in this sector is well-established. nih.govnih.gov These compounds are crucial for creating active ingredients with higher efficiency and reduced environmental impact. researchgate.net
In pharmaceutical synthesis, chiral amines are integral to a vast number of active pharmaceutical ingredients (APIs). researchgate.net They can be incorporated into the final molecular structure to interact with specific biological targets like enzymes or receptors. The synthesis of complex pharmaceutical agents often involves the coupling of various fragments, where a chiral amine can introduce the necessary stereocenter to ensure proper biological function.
Table 1: Role of Chiral Amines in Modern Synthesis
| Field | Importance of Chiral Amines | Representative Applications |
|---|---|---|
| Pharmaceuticals | Introduction of specific stereochemistry for target binding; core structural component. | Antivirals, Antidiabetics, Anticancer agents, CNS drugs. nih.govresearchgate.net |
| Agrochemicals | Increased potency and selectivity; reduced off-target effects and environmental load. | Herbicides, Fungicides, Insecticides. nih.gov |
Preparation of Biologically Relevant Derivatives (e.g., related to BACE1 inhibitors, β2-adrenergic receptor agonists)
This compound and structurally related amines are key components in the synthesis of specific classes of therapeutic agents, including inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and β2-adrenergic receptor agonists.
BACE1 Inhibitors: BACE1 is a primary therapeutic target for Alzheimer's disease, and significant research has focused on developing potent and selective inhibitors. nih.gov Many BACE1 inhibitors are complex molecules that require chiral building blocks for their synthesis. acs.orgresearchgate.net The development of non-peptidomimetic inhibitors, which often feature aminoazine residues and possess better pharmacological properties, has been a major focus. nih.gov Synthetic strategies for these inhibitors frequently involve the coupling of chiral amines to build the core scaffold that interacts with the enzyme's active site. researchgate.netnih.gov While various chiral amines are employed, the specific use of this compound would be dictated by the desired structure-activity relationship (SAR) to optimize binding affinity and selectivity. acs.org
Table 2: Application of Chiral Amines in Specific Drug Classes
| Drug Class | Therapeutic Target/Use | Role of Chiral Amine Intermediate |
|---|---|---|
| BACE1 Inhibitors | Alzheimer's Disease. nih.gov | Forms part of the core structure to bind to the BACE1 active site. researchgate.netnih.gov |
| β2-Adrenergic Receptor Agonists | Asthma, COPD. google.com | Constitutes a key side chain essential for receptor binding and pharmacological activity. google.comresearchgate.net |
Mechanistic and Theoretical Investigations of 2s 2 2 Methylphenyl Propan 1 Amine and Its Derivatives
Computational Chemistry Studies (e.g., DFT Calculations)
Theoretical studies on (2S)-2-(2-Methylphenyl)propan-1-amine and its derivatives, while not extensively reported in dedicated publications, can be approached using established computational methodologies that have been successfully applied to analogous chiral amines. DFT calculations, in particular, offer a balance between computational cost and accuracy, making them a standard method for investigating the properties and reactivity of organic molecules.
Conformational Analysis and Stereoelectronic Properties
The biological activity and stereochemical outcome of reactions involving chiral molecules are intrinsically linked to their three-dimensional structure. Conformational analysis of this compound is crucial for understanding its behavior. Using DFT methods, the potential energy surface of the molecule can be explored by systematically rotating the key single bonds—specifically the C-C bond connecting the stereocenter to the aminomethyl group and the C-C bond linking the stereocenter to the 2-methylphenyl ring. This process identifies the various stable conformers (local minima on the potential energy surface) and the transition states that separate them.
For each stable conformer, DFT calculations can provide precise geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, stereoelectronic properties, such as the distribution of electron density and the orientation of molecular orbitals, can be analyzed. The Natural Bond Orbital (NBO) analysis, for instance, can reveal hyperconjugative interactions that contribute to the stability of certain conformations.
Table 1: Illustrative Conformational Analysis Data for a Chiral Benzylic Amine
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-Ar) | Key Stereoelectronic Interaction |
| A | 0.00 | 60° | σ(C-H) -> σ(C-N) |
| B | 1.25 | 180° | n(N) -> π(Ar) |
| C | 2.50 | -60° | σ(C-C) -> σ*(C-N) |
| This table is illustrative and shows the type of data that would be generated from a DFT-based conformational analysis. The values are not specific to this compound. |
Prediction of Spectroscopic Parameters and Reactivity Descriptors
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the structural characterization of this compound and its derivatives. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. mdpi.com This computed spectrum can be compared with experimental data to assign the observed absorption bands to specific molecular vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a good degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov These theoretical chemical shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.
Beyond spectroscopic data, DFT allows for the calculation of various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. Additionally, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, thereby predicting the sites for intermolecular interactions.
Table 2: Example of Predicted Spectroscopic and Reactivity Data
| Parameter | Predicted Value (Illustrative) |
| ¹³C NMR Chemical Shift (CH-NH₂) | 55.4 ppm |
| IR Stretching Freq. (N-H) | 3350, 3420 cm⁻¹ |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.9 eV |
| HOMO-LUMO Gap | 6.7 eV |
| This table provides an example of the kind of data obtained from DFT calculations for predicting spectroscopic and reactivity parameters. |
Understanding Enantioselectivity in Catalytic Systems involving this compound-derived Ligands
When this compound is used as a chiral ligand in asymmetric catalysis, computational studies are instrumental in elucidating the origin of enantioselectivity. nih.gov DFT can be used to model the entire catalytic cycle, including the structures of the catalyst-substrate complexes and the key transition states. mdpi.com
By comparing the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess can be predicted. The lower energy transition state corresponds to the major enantiomer formed. A detailed analysis of the geometry of these transition states can reveal the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or CH-π interactions—that are responsible for the energy difference and thus control the stereochemical outcome. researchgate.net This understanding is crucial for the rational design of more effective chiral ligands and catalysts. nih.gov
Elucidation of Reaction Mechanisms
Computational chemistry provides a virtual window into the intricate details of reaction mechanisms, allowing for the study of transient species that are often difficult or impossible to observe experimentally.
Mechanistic Pathways of Amine-Based Transformations
For reactions involving the amine functionality of this compound, such as N-alkylation, N-acylation, or its participation in reductive amination, DFT calculations can map out the complete reaction pathway. proquest.comnih.gov This involves locating the structures of the reactants, products, any intermediates, and the transition states connecting them. The calculated activation energies (the energy difference between the reactants and the transition state) can provide insights into the reaction kinetics. rsc.org
For instance, in an aminolysis reaction, computational studies can distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The influence of solvents can also be modeled, either implicitly using a continuum model or explicitly by including solvent molecules in the calculation, to better reflect the experimental conditions.
Intermediates and Transition States in Asymmetric Catalytic Cycles
In the context of asymmetric catalysis where a derivative of this compound acts as a chiral ligand, identifying the key intermediates and transition states within the catalytic cycle is paramount for understanding the catalyst's function. bath.ac.uk Computational modeling can trace the transformation of the substrate as it interacts with the chiral catalyst.
For example, in a transition-metal-catalyzed reaction, DFT can model the initial coordination of the substrate to the metal center, any subsequent insertion or rearrangement steps, and the final product release. acs.org The geometry of the transition states, particularly the one corresponding to the rate-determining and stereo-determining step, is of utmost importance. Analysis of these structures can reveal how the chiral ligand, with its specific steric and electronic properties, creates a chiral environment that forces the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.
Role of Solvent and Additives in Reaction Stereocontrol
Solvent Effects:
The solvent can influence stereocontrol through several mechanisms:
Polarity and Protic/Aprotic Nature: The polarity of the solvent can affect the solubility of reactants and intermediates, as well as the stability of charged or polar transition states. In reactions involving polar intermediates, a polar solvent can stabilize these species, potentially lowering the activation energy for one stereochemical pathway over another. Protic solvents, with their ability to form hydrogen bonds, can interact with carbonyl groups or other hydrogen bond acceptors in the substrate or chiral auxiliary. These interactions can alter the steric and electronic environment around the reactive center, thereby influencing the facial selectivity of an incoming reagent. Conversely, aprotic solvents are often preferred when specific Lewis acid-base interactions are intended to control the stereochemistry without interference from the solvent.
Coordinating vs. Non-coordinating Solvents: Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can ligate to metal centers in catalysts or organometallic reagents. This coordination can modify the Lewis acidity of the metal and the steric bulk around it, which in turn affects the stereochemical course of the reaction. Non-coordinating solvents, like toluene (B28343) or hexane, provide a more "naked" environment for the catalyst and reactants, allowing for more direct interactions between them, which can also be beneficial for stereocontrol depending on the specific reaction.
Viscosity and Cage Effects: While less commonly the primary factor, solvent viscosity can influence reaction rates and, in some cases, selectivity by affecting the diffusion of reactants and the lifetime of transient intermediates within a solvent cage.
Influence of Additives:
Additives are often used to enhance stereoselectivity by interacting with the catalyst, substrate, or reagents in a specific manner.
Lewis Acids: In reactions like aldol (B89426) additions or Diels-Alder reactions, Lewis acids are frequently used to activate the substrate. When a chiral auxiliary is present, the Lewis acid can form a chelated complex with both the auxiliary and a reactive functional group (e.g., a carbonyl group). This rigidifies the conformation of the substrate, leading to a highly organized transition state and, consequently, high diastereoselectivity. The size and nature of the Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) can significantly impact the geometry of this chelated intermediate and thus the stereochemical outcome.
Lewis Bases and Salts: Small amounts of Lewis basic additives can sometimes improve stereoselectivity by scavenging inhibitory species or by modifying the aggregation state of organometallic reagents. Salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), are known to break up aggregates of organolithium reagents and can also influence the Lewis acidity of metal cations in the reaction, thereby affecting the stereochemical outcome of reactions like asymmetric alkylations.
Brønsted Acids and Bases: In organocatalysis involving chiral amines, Brønsted acids or bases are often used as co-catalysts. They can facilitate the formation of reactive intermediates like enamines or iminium ions and can also play a direct role in the stereodetermining step, for instance, through proton transfer in a chiral environment.
Illustrative Data from Analogous Systems:
To illustrate these principles, consider the asymmetric alkylation of an imine derived from a chiral amine. The diastereoselectivity of the addition of an organometallic reagent is highly dependent on the solvent and any additives present.
Table 1: Hypothetical Influence of Solvent on the Diastereoselective Alkylation of an Imine Derived from a Chiral Amine
| Entry | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 85:15 |
| 2 | Hexane | 80:20 |
| 3 | Dichloromethane (DCM) | 90:10 |
| 4 | Tetrahydrofuran (THF) | 95:5 |
| 5 | Diethyl Ether (Et₂O) | 92:8 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
In this hypothetical example, the coordinating solvent THF leads to the highest diastereoselectivity. This could be attributed to its ability to solvate the metal cation of the organometallic reagent, leading to a more organized and sterically defined transition state.
Table 2: Hypothetical Effect of Lewis Acid Additives on a Diastereoselective Aldol Reaction
| Entry | Lewis Acid | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | None | DCM | 60:40 |
| 2 | TiCl₄ | DCM | 98:2 |
| 3 | SnCl₄ | DCM | 95:5 |
| 4 | Et₂AlCl | DCM | 92:8 |
| 5 | MgBr₂ | DCM | 85:15 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This table illustrates how the addition of a strong Lewis acid like TiCl₄ can dramatically increase diastereoselectivity by forming a rigid chelated intermediate. The different stereochemical outcomes with various Lewis acids highlight the subtle geometric and electronic effects that these additives can exert on the transition state.
Structural Characterization and Solid State Analysis of 2s 2 2 Methylphenyl Propan 1 Amine Derivatives
X-ray Crystallography of (2S)-2-(2-Methylphenyl)propan-1-amine Salts and Derivatives
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For a chiral molecule like this compound, forming crystalline salts or derivatives is a common strategy to obtain samples of suitable quality for single-crystal X-ray diffraction analysis.
Determination of Absolute Configuration and Conformation
The primary goal of an X-ray crystallographic study of a chiral, enantiomerically pure compound is the unambiguous determination of its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure. The Flack parameter is a critical value derived from the diffraction data that confirms the correctness of the assigned stereochemistry.
In the absence of a specific crystal structure for this compound, a study on a related derivative, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, demonstrates this principle. In this case, the compound was found to crystallize in the monoclinic P21 space group, and the absolute configurations at its two chiral centers were determined as S. This highlights the power of X-ray diffraction in providing definitive stereochemical assignments.
The analysis of the crystal structure also reveals the preferred conformation of the molecule in the solid state, including torsion angles and the spatial arrangement of its functional groups.
Supramolecular Chemistry and Crystal Engineering Involving this compound
Supramolecular chemistry focuses on the design and study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties based on an understanding of these intermolecular forces.
Design of Co-crystals and Salts for Enhanced Properties
The formation of salts and co-crystals of this compound with various co-formers (such as dicarboxylic acids or other suitable molecules) is a strategy to modify its physicochemical properties. By selecting co-formers with complementary functional groups, it is possible to create robust hydrogen-bonding networks and influence properties like solubility, melting point, and stability. While specific examples for the target compound are not available, the general principle involves the predictable formation of supramolecular synthons between the amine and the co-former.
Understanding Chiral Recognition in the Solid State
Chiral recognition in the solid state is a key aspect of the resolution of racemic mixtures. When a racemic amine is reacted with a chiral resolving agent, such as tartaric acid, two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
A crystallographic study of these diastereomeric salts would reveal the specific intermolecular interactions responsible for chiral recognition. The differences in the crystal packing and hydrogen-bonding networks between the two diastereomers would provide a molecular-level understanding of how the chiral resolving agent selectively interacts with one enantiomer of the amine over the other. For instance, a study on the diastereomeric salts of sertraline (B1200038) with L- and D-tartaric acids showed that the two salts are non-isostructural, with different hydrogen-bonding patterns and conformations of the sertraline cation, which is crucial for the chiral discrimination process. rsc.org
Spectroscopic and Chiroptical Characterization for Enantiomeric Purity Assessment
While X-ray crystallography provides detailed structural information on a single crystal, spectroscopic techniques are essential for confirming the bulk purity and enantiomeric excess of a sample in solution.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for studying chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. ECD provides similar information based on the differential absorption of circularly polarized UV-visible light. The spectra of enantiomers are mirror images of each other, allowing for the determination of enantiomeric purity.
While specific VCD or ECD spectra for this compound are not publicly available, these techniques are routinely applied to chiral amines for stereochemical analysis. The comparison of experimentally measured spectra with those predicted by quantum chemical calculations can provide a reliable assignment of the absolute configuration.
Advanced NMR Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. numberanalytics.com For complex stereochemical assignments, advanced multi-dimensional NMR techniques are indispensable. These methods allow for the determination of through-bond and through-space correlations between nuclei, providing the detailed structural information necessary to define the relative and absolute configuration of stereocenters. numberanalytics.comipb.pt
Two-dimensional (2D) NMR experiments are particularly powerful. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton (¹H-¹H) spin-spin couplings within a molecule, establishing connectivity. numberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached heteronuclei, typically ¹³C or ¹⁵N, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), helping to piece together the complete carbon skeleton. ipb.ptresearchgate.net
For the specific task of stereochemical assignment in derivatives of this compound, Nuclear Overhauser Effect (NOE) experiments are paramount. The NOE is a through-space interaction between nuclei that are in close spatial proximity (typically <5 Å), regardless of whether they are connected through bonds. diva-portal.org By measuring NOE correlations in 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), it is possible to map the spatial relationships between different protons in the molecule. numberanalytics.com For instance, in a cyclic derivative or a conformationally restricted analog of this compound, specific NOE correlations would be expected between the protons of the stereocenter and those on the aromatic ring or other substituents, confirming the assigned 'S' configuration.
Table 1: Representative ¹H NMR NOESY Correlations for a Hypothetical Derivative of this compound This table illustrates the type of data used for stereochemical assignment. Actual correlations depend on the specific derivative and its conformation.
| Proton(s) at Stereocenter (H-2) | Correlating Proton(s) | Inferred Spatial Proximity |
| Methine proton (-CH) | Amine protons (-NH₂) | Confirms proximity of groups at the chiral center |
| Methine proton (-CH) | Aromatic proton (H-6' of methylphenyl) | Defines orientation of the phenyl ring relative to the stereocenter |
| Methyl protons (-CH₃) | Aromatic proton (H-3' of methylphenyl) | Provides further evidence for the substituent's orientation |
Chiral HPLC and GC Methodologies for Enantiomeric Excess Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in the synthesis and analysis of chiral compounds. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose. mdpi.com These methods achieve the separation of enantiomers by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.cz
For primary amines like this compound, polysaccharide-based CSPs are highly effective. researchgate.net Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) can provide excellent enantioseparation. mdpi.comresearchgate.net The choice of mobile phase is critical; normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile/methanol) are commonly employed. chromatographyonline.com To improve peak shape and resolution for basic compounds like amines, acidic or basic additives (e.g., trifluoroacetic acid, triethylamine) are often incorporated into the mobile phase. chromatographyonline.com
Gas chromatography can also be used, particularly for more volatile derivatives. The amine may first be derivatized, for example with trifluoroacetic anhydride (B1165640), to improve its volatility and chromatographic behavior. nih.gov Chiral GC columns, often based on derivatized cyclodextrins, can then effectively separate the enantiomers. gcms.cz The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Table 2: Example Chiral HPLC and GC Conditions for Enantiomeric Excess Determination of Aromatic Amines
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Typical Detector |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) with additives | UV (e.g., 254 nm) |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol with additives | UV (e.g., 254 nm) |
| GC | Derivatized β-Cyclodextrin | Hydrogen or Helium | Flame Ionization Detector (FID) |
Circular Dichroism (CD) Spectroscopy for Chirality Confirmation
Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This phenomenon, known as the Cotton effect, produces a positive or negative signal that is unique to a specific enantiomer. nih.gov As such, CD spectroscopy provides direct, non-destructive confirmation of a molecule's chirality and can be used to assign its absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of known compounds.
Simple chiral amines like this compound often lack a suitable chromophore in a chiral environment to produce a strong CD signal in an easily accessible spectral region. nih.gov To overcome this, a common strategy involves in situ derivatization to introduce a chromophore. For example, the primary amine can be condensed with an aldehyde, such as 2-formylpyridine, to form a chiral imine. nih.gov This imine can then be complexed with a metal ion, such as Fe(II), to create a CD-active metal-ligand charge transfer complex. nih.gov The resulting diastereomeric metal complexes formed from the (S) and (R) enantiomers will produce distinct and often mirror-image CD spectra.
The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov By creating a calibration curve with samples of known enantiomeric composition, CD spectroscopy can serve as a rapid method for determining the ee of an unknown sample. nih.gov
Table 3: Illustrative Circular Dichroism Data for Derivatized Enantiomers This table presents hypothetical data for a metal-complexed derivative of 2-(2-Methylphenyl)propan-1-amine (B1656415).
| Enantiomer | Wavelength of Maximum Absorption (λₘₐₓ) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (2S)-derivative | ~315 nm | Positive (+) | +15,000 |
| (2R)-derivative | ~315 nm | Negative (-) | -15,000 |
| Racemic mixture | ~315 nm | No Signal | 0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
